molecular formula C19H14O5 B500494 2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate CAS No. 923150-25-8

2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate

Cat. No. B500494
CAS RN: 923150-25-8
M. Wt: 322.3g/mol
InChI Key: GSCOGDPLOVPZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate is a chemical compound that has been widely studied in scientific research due to its potential therapeutic properties. This compound, also known as NOE-18, belongs to the class of compounds known as hydroxycinnamic acid derivatives and has been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate is not fully understood. However, it is believed that the compound exerts its biological activities through various pathways, including the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways.
Biochemical and Physiological Effects:
2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound can reduce oxidative stress and inflammation, which are known to contribute to the development of various diseases. 2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Furthermore, it has been found to exhibit low toxicity, making it a safe compound to use in various assays. However, one limitation of 2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate is that its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of 2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate. One area of research could focus on the development of 2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of 2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate and to identify potential targets for its activity. Finally, the use of 2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate in combination with other compounds could be explored to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate can be achieved through the reaction of 2-naphthol with ethyl 2,4-dihydroxybenzoate in the presence of a catalyst. The resulting compound can be purified through various methods, including recrystallization and column chromatography.

Scientific Research Applications

2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate has been studied extensively for its potential therapeutic properties. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer activities. Studies have also shown that 2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells.

properties

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) 2,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O5/c20-15-7-8-16(17(21)10-15)19(23)24-11-18(22)14-6-5-12-3-1-2-4-13(12)9-14/h1-10,20-21H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCOGDPLOVPZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=C(C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Naphthyl)-2-oxoethyl 2,4-dihydroxybenzoate

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